molecular formula C9H10N2 B1626613 3-Pyridinebutanenitrile CAS No. 27678-09-7

3-Pyridinebutanenitrile

Cat. No.: B1626613
CAS No.: 27678-09-7
M. Wt: 146.19 g/mol
InChI Key: KPISTRILDWVIKF-UHFFFAOYSA-N
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Description

3-Pyridinebutanenitrile is an organic compound with the molecular formula C9H10N2. It is a nitrile derivative of pyridine, characterized by a butanenitrile group attached to the third position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

3-Pyridinebutanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds and drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of pyridine derivatives often involves the inhibition of certain enzymes . For example, PDE3 inhibitors, which are a type of phosphodiesterase inhibitors, inhibit the PDE isoenzyme 3 leading to an increase of intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP) .

Future Directions

While specific future directions for 3-Pyridinebutanenitrile are not available, there are general trends in the field of pyridine derivatives. For example, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Pyridinebutanenitrile involves the cyanide-catalyzed conjugate addition of aryl aldehydes. The procedure typically includes the following steps:

    Preparation of Sodium Cyanide Solution: Sodium cyanide is dissolved in dry N,N-dimethylformamide under a nitrogen atmosphere.

    Addition of 3-Pyridinecarboxaldehyde: The aldehyde is added dropwise to the sodium cyanide solution, followed by the addition of acrylonitrile.

    Reaction Conditions: The mixture is stirred at a controlled temperature, and acetic acid is added to quench the reaction.

    Isolation of Product: The product is extracted using chloroform and purified by distillation and recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinebutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Amides, carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Pyridinebutanenitrile is unique due to its specific nitrile functional group and the position of substitution on the pyridine ring. This structural feature imparts distinct reactivity and properties compared to other pyridine derivatives and similar heterocyclic compounds .

Properties

IUPAC Name

4-pyridin-3-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISTRILDWVIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543791
Record name 4-(Pyridin-3-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27678-09-7
Record name 4-(Pyridin-3-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.66 mL (5.11 mmol) 3-pyridine propanol in 5 mL CH2Cl2 at 0° C. was added 0.62 mL (7.67 mmol) pyridine and 0.47 mL (6.14 mmol) methanesulfonyl chloride and the reaction stirred for 4 h. The solution was concentrated under reduced pressure and the crude mesylate dissolved in 10 mL DMF. To this solution was added 902 mg (18.41 mmol) sodium cyanide and the reaction stirred at 60° C. for 3 days. Then the solution was cooled, diluted with H2O (30 mL) and extracted with EtOAc (3×20 mL). The combined organic layers were washed with H2O, dried over MgSO4, and the solvent removed under reduced pressure to give a dark red oil. The crude nitrile was purified by dissolving in EtOAc, washing with H2O, concentrating, and filtering through a silica gel plug (5% MeOH in CH2Cl2) to yield 425 mg (57%) of the nitrile.
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
902 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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